

5-Amino-6-chloro-2,1,3-benzothiadiazole CAS number and properties

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Compound of Interest

Compound Name: 5-Amino-6-chloro-2,1,3-benzothiadiazole

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An In-depth Technical Guide to **5-Amino-6-chloro-2,1,3-benzothiadiazole** and Its Congeners

Introduction

The 2,1,3-benzothiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic and photophysical properties.[1][2] This guide provides a comprehensive technical overview of **5-Amino-6-chloro-2,1,3-benzothiadiazole** (CAS No: 100191-31-9), a heterocyclic aromatic compound. As a Senior Application Scientist, my objective is to synthesize field-proven insights with established scientific data to offer a practical resource for researchers, chemists, and professionals in drug development. This document will delve into the compound's core properties, synthesis, reactivity, and applications, with a particular focus on its role as a key pharmaceutical intermediate.[3] We will also draw comparative insights from its extensively studied isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, to provide a broader understanding of this important class of molecules.

Core Identification and Nomenclature

Accurate identification is critical in chemical synthesis and procurement. **5-Amino-6-chloro-2,1,3-benzothiadiazole** is a distinct molecule, though it is often discussed in tandem with its structural isomer, which is a more widely documented precursor in pharmaceutical synthesis.

Table 1: Key Chemical Identifiers

Identifier	5-Amino-6-chloro-2,1,3-benzothiadiazole	4-Amino-5-chloro-2,1,3-benzothiadiazole (Isomer)
CAS Number	100191-31-9[3][4][5]	30536-19-7[6][7][8]
Molecular Formula	C ₆ H ₄ ClN ₃ S[3]	C ₆ H ₄ ClN ₃ S[6][8]
Molecular Weight	185.63 g/mol [3]	185.64 g/mol [6][8]
IUPAC Name	6-chlorobenzo[c][3] [9]thiadiazol-5-amine[3]	5-chloro-2,1,3-benzothiadiazol- 4-amine[8]
Canonical SMILES	<chem>NC1=CC2=NSN=C2C=C1Cl</chem> [3]	<chem>ClC1=CC2=NSN=C2C1N</chem> [6]
InChIKey	CCGIAUJBFGRFHE- UHFFFAOYSA-N[3]	MURNIACGGUSMAP- UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound dictate its handling, purification, and analytical procedures. While specific data for **5-Amino-6-chloro-2,1,3-benzothiadiazole** is sparse, the properties of its isomer provide a reliable benchmark.

Table 2: Physicochemical Properties

Property	Value	Source / Notes
Appearance	Yellow to orange crystalline solid	Based on data for the 4-amino isomer.[10]
Melting Point	Not available	The 4-amino isomer melts at 89-92 °C.[6][11]
Solubility	Insoluble in water; soluble in organic solvents	General property for this class of compounds.
Purity	Typically >99% for commercial grades	[10]

Spectroscopic Analysis: Characterization relies on standard spectroscopic methods. For the 4-amino isomer, ^1H NMR, IR, and Mass Spectrometry data are available, confirming the positions of the amino and chloro substituents on the aromatic ring.[1][12] These techniques are essential for verifying the identity and purity of the synthesized compound.

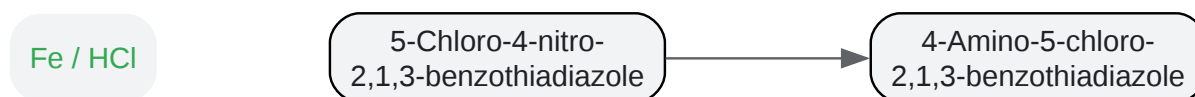
Synthesis and Chemical Reactivity

The synthetic routes to amino-chloro-benzothiadiazoles are crucial for their application. The general and most industrially viable method involves the reduction of a nitro-substituted precursor.

General Synthesis Pathway

The synthesis of the 4-amino isomer is well-documented and serves as a model. It begins with the corresponding 5-chloro-4-nitro-2,1,3-benzothiadiazole. The nitro group is reduced to an amino group, a classic and efficient transformation.[1]

- Reaction: Reduction of the nitro group.
- Reagents: Iron powder (Fe) in an acidic medium, such as hydrochloric acid (HCl), is commonly used.[1]
- Mechanism: This is a standard Bechamp reduction, where iron acts as the reducing agent in the presence of an acid to generate hydrogen in situ.



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Caption: General synthesis of aminobenzothiadiazoles via nitro reduction.

Chemical Reactivity

The reactivity of **5-Amino-6-chloro-2,1,3-benzothiadiazole** is governed by its functional groups: the electron-donating amino group, the electron-withdrawing chloro group, and the

heterocyclic core.

- **Amino Group Reactions:** The primary amino group is a key handle for molecular elaboration. It readily undergoes condensation and cyclization reactions, which is fundamental to its use in pharmaceutical synthesis.^[1]
- **Nucleophilic Substitution:** The chlorine atom can be replaced by other nucleophiles, although this is less common than reactions involving the amino group.^[3]
- **Redox Reactions:** The compound can be oxidized to form sulfoxides or sulfones or reduced back to the corresponding diamine.^[3]

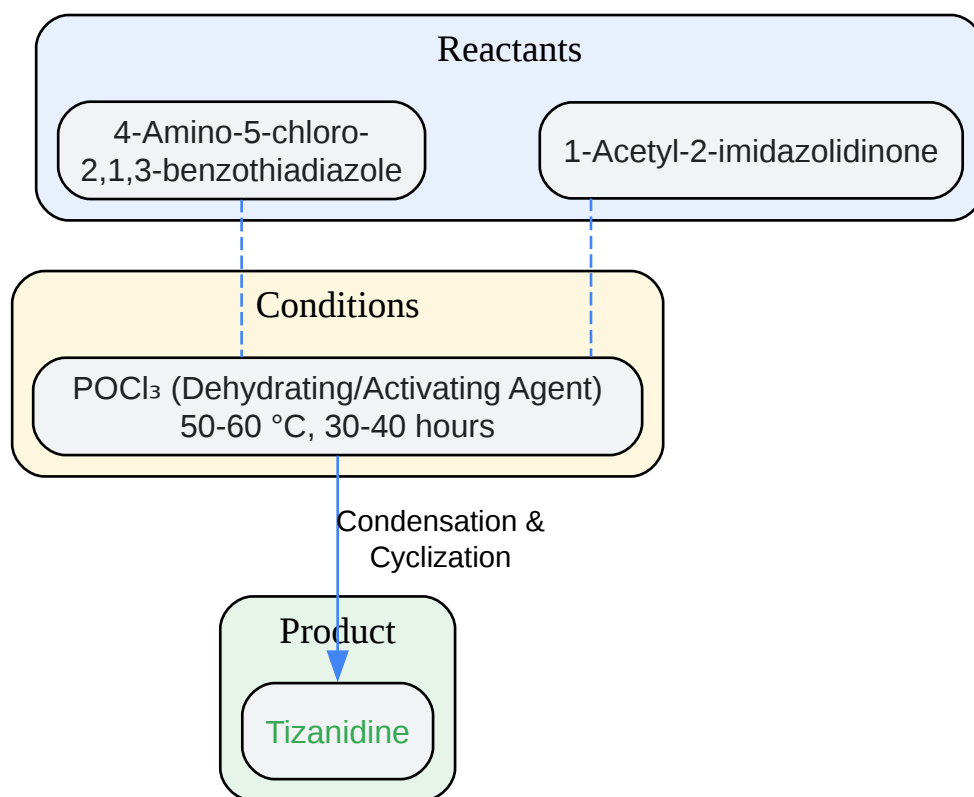
Key Applications in Research and Industry

The utility of this molecular scaffold spans multiple high-tech industries, from saving lives to enabling next-generation electronics.

Pharmaceutical Intermediate: The Synthesis of Tizanidine

The most significant application of the isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is as a vital intermediate in the synthesis of Tizanidine.^{[1][10]} Tizanidine is a centrally acting α_2 adrenergic agonist used as a muscle relaxant.^[13]

The synthesis involves a condensation and cyclization reaction between the amino-chloro-benzothiadiazole and an imidazoline derivative, typically 1-acetyl-2-imidazolidinone.^{[1][14]}



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Caption: Workflow for the synthesis of the muscle relaxant Tizanidine.

Broader Applications

- **Agrochemicals:** Serves as an intermediate in the production of high-efficacy herbicides and pesticides, contributing to crop protection.[7][15]
- **Dyes and Pigments:** Used as a fundamental building block for advanced, high-performance dyes with excellent color fastness and durability.[7][15]
- **Materials Science:** The benzothiadiazole core is an electron-deficient unit, making its derivatives promising for organic electronics like OLEDs and organic solar cells.[1][2] The amino and chloro substituents allow for fine-tuning of the material's electronic properties.
- **Fluorescent Probes:** The inherent fluorescence of the scaffold can be modulated by its substituents, making it an excellent platform for developing chemical sensors.[1]

Biological Activity and Mechanistic Insights

While its primary role is often as a synthetic intermediate, **5-Amino-6-chloro-2,1,3-benzothiadiazole** and related compounds exhibit inherent biological activities.

- **Antimicrobial Properties:** Research has indicated that this class of compounds shows activity against various bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*, suggesting potential as a lead for new antibacterial agents.[\[3\]](#)
- **Mechanism of Action:** The biological effects are believed to arise from the molecule's interaction with specific targets, such as inhibiting essential microbial enzymes.[\[3\]](#) The electron-withdrawing nature of the benzothiadiazole core, enhanced by the chlorine atom, can increase its electrophilicity, potentially improving binding to biological targets.[\[1\]](#)

Experimental Protocol: Synthesis of Tizanidine

This protocol is adapted from established methods for the synthesis of Tizanidine from 4-Amino-5-chloro-2,1,3-benzothiadiazole and serves as an authoritative example of its application.[\[1\]](#)[\[14\]](#)

Objective: To synthesize 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine).

Materials:

- 4-Amino-5-chloro-2,1,3-benzothiadiazole (18.6 g)
- 1-Acetyl-2-imidazolidinone (12.7 g)[\[14\]](#)
- Phosphorus oxychloride (POCl_3) (350 ml)[\[14\]](#)
- Ice-cold water
- 1 N Sodium hydroxide (NaOH) solution

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer and condenser, add 350 ml of phosphorus oxychloride.
- **Addition of Reactants:** While stirring, add 18.6 g of 4-Amino-5-chloro-2,1,3-benzothiadiazole, followed by the addition of 12.7 g of 1-acetyl-2-imidazolidinone.[\[14\]](#)
- **Reaction Conditions:** Heat the mixture to 50-60 °C and maintain this temperature for 30-40 hours, with continuous stirring.[\[14\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[\[14\]](#)
- **Precipitation:** Carefully pour the resulting residue into a beaker of ice-cold water.
- **Neutralization:** Adjust the pH of the aqueous solution to an alkaline range using a 1 N sodium hydroxide solution to precipitate the crude product.[\[14\]](#)
- **Isolation and Purification:** Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Tizanidine.

Validation:

- **Characterization:** Confirm the structure of the final product using ^1H NMR, Mass Spectrometry, and IR spectroscopy.
- **Purity Assessment:** Determine the purity using High-Performance Liquid Chromatography (HPLC). Reported yields for this process can be as high as 93.6%.[\[1\]](#)

Safety and Handling

Proper handling of **5-Amino-6-chloro-2,1,3-benzothiadiazole** and its reagents is paramount for laboratory safety.

- **Hazards:** This class of compounds may be irritating to the eyes, respiratory system, and skin. [\[11\]](#) GHS classifications for the 4-amino isomer include warnings for skin and eye irritation and toxicity to aquatic life.[\[8\]](#)

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[9][11] A NIOSH/MSHA-approved respirator is recommended if inhalation is possible.[9]
- Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[9]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from fire and heat sources.[9][11]

Conclusion

5-Amino-6-chloro-2,1,3-benzothiadiazole, along with its isomer, represents a versatile and high-value class of chemical intermediates. Their significance is firmly established in the pharmaceutical industry, most notably in the production of the muscle relaxant Tizanidine. Beyond this, their unique electronic structure provides a fertile ground for innovation in materials science, agrochemicals, and dye manufacturing. A thorough understanding of their synthesis, reactivity, and handling, as detailed in this guide, is essential for harnessing their full potential in both academic research and industrial applications.

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